Aspalathin

Description

Structure

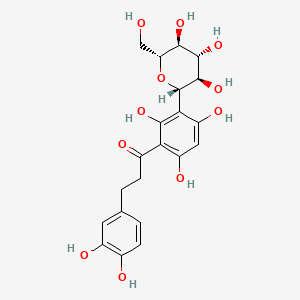

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPUQYKWJRESOC-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726949 | |

| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-43-6 | |

| Record name | Aspalathin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6027-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aspalathin Biosynthesis and Botanical Origin

Elucidation of the Biosynthetic Pathway of Aspalathin

The biosynthesis of this compound in Aspalathus linearis involves a series of enzymatic transformations starting from precursor compounds within the plant's metabolic pathways. While the complete pathway has been proposed, research continues to elucidate the specific enzymes and genetic regulation involved nih.gov.

Precursor Compounds and Enzymatic Transformations

This compound is a dihydrochalcone (B1670589) C-glucoside. Its structure suggests that its biosynthesis likely follows the general phenylpropanoid pathway, which leads to the production of flavonoids and related compounds in plants. Key precursors are expected to include products derived from phenylalanine and acetate (B1210297) pathways, which converge to form chalcones. The unique feature of this compound is the C-glucosidic linkage, where a glucose molecule is directly attached to a carbon atom of the A-ring of the dihydrochalcone structure, rather than the more common O-glucosidic linkage researchgate.netebi.ac.uk.

The proposed biosynthesis pathway for rooibos dihydrochalcones and flavonoids involves several steps. Oxidation of this compound can occur, leading to the formation of diastereomeric flavanone (B1672756) mixtures, specifically (S)- and (R)-6-β-D-glucopyranosyleriodictyol and (S)- and (R)-8-β-D-glucopyranosyleriodictyol. These flavanones can then be further oxidized to form flavones like isoorientin (B1672268) researchgate.netthieme-connect.com. This oxidative process is particularly relevant during the traditional "fermentation" (oxidation) of rooibos, which significantly reduces the this compound content and increases the levels of its oxidation products thieme-connect.comnih.govmdpi.com.

Genetic Regulation of this compound Production in Aspalathus linearis

The genetic regulation of this compound production is an active area of research. Studies utilizing transcriptomics aim to identify the genes encoding the enzymes involved in the biosynthetic pathway. By comparing gene expression profiles of A. linearis ecotypes with differing this compound content, researchers can pinpoint candidate genes responsible for the synthesis of this compound uwc.ac.zanih.govndltd.orgmdpi.comresearchgate.netnih.gov. For instance, transcriptomic analyses have been conducted on different A. linearis growth types, including those that produce high levels of this compound and those that produce very little or none uwc.ac.zanih.govmdpi.com. Identifying the genes and understanding their regulation is crucial for potential future efforts in plant breeding or metabolic engineering to enhance this compound production uwc.ac.za.

Diversity in this compound Production Across Aspalathus linearis Ecotypes

Aspalathus linearis is a highly polymorphic species with various ecotypes that differ in morphology, geographical distribution, and chemical composition, including phenolic content thieme-connect.comfrontiersin.org. This diversity extends to the production of this compound.

Identification of this compound-Producing and Non-Producing Variants

Studies have shown significant variation in this compound content among different A. linearis ecotypes and even between individual plants from the same plantation thieme-connect.comnih.gov. Some wild rooibos plants have been found not to produce this compound at all uwc.ac.zanih.gov. In these non-producing variants, other phenolic compounds like orientin (B1677486), iso-orientin, and rutin (B1680289) may be the main constituents uwc.ac.zanih.gov. The cultivated "Red type" ecotype, particularly the Nortier type, which is used for commercial rooibos tea production, is known to be a major producer of this compound thieme-connect.commdpi.com. However, even within cultivated populations, this compound content can vary substantially due to propagation from open-pollinated seeds thieme-connect.com.

Table 1 provides an example of the variation in this compound content observed in different A. linearis ecotypes.

| Ecotype/Type | This compound Content Range (% Dry Weight) | Notes | Source |

| Cultivated (Red type) | 6 – 13% (leaves) | Higher in leaves than stems | thieme-connect.com |

| Wild Ecotypes | Not detected to high levels | Varies significantly between populations | mdpi.comnih.gov |

| Black type | Trace amounts or not detected | mdpi.comnih.gov | |

| Grey sprouter | Not detected or this compound rich | Variation observed | mdpi.com |

Transcriptomic Analyses of Biosynthetic Genes

Transcriptomic analyses have been employed to investigate the molecular basis for the differences in this compound production among ecotypes. By sequencing and analyzing the transcriptomes of A. linearis plants with contrasting biochemical profiles (e.g., high this compound producers vs. non-producers), researchers can identify genes that are differentially expressed and potentially involved in the this compound biosynthetic pathway uwc.ac.zanih.govmdpi.comresearchgate.netnih.gov. These studies contribute to understanding the genetic factors underlying the chemotypic variation observed in wild and cultivated rooibos populations frontiersin.orgnih.gov. The data generated from such analyses serve as valuable resources for future research aimed at understanding and manipulating the production of this compound and other valuable phenolic compounds in A. linearis mdpi.comnih.gov.

Chemical Synthesis and Derivatization of Aspalathin

Strategies for Total Chemical Synthesis of Aspalathin

Total synthesis strategies for this compound primarily focus on constructing the C-glycosidic bond and assembling the dihydrochalcone (B1670589) structure.

C-glycosylation, the formation of a carbon-carbon bond between a sugar and an aglycone, is a key step in this compound synthesis but presents significant challenges. nanobioletters.com Unlike O-glycosylation, forming a stable C-C bond is more difficult. nanobioletters.com Regio- and stereoselective control during the formation of the C-aryl linkage are additional complications. nanobioletters.com

Early efforts to synthesize this compound by coupling a glucose donor to the nucleophilic phloroglucinol (B13840) ring of the dihydrochalcone moiety were largely unsuccessful, likely due to the deactivating effect of the electron-withdrawing carbonyl group on the aromatic ring. researchgate.netnih.gov

Several synthetic routes have been explored to overcome the challenges of C-glycosylation and improve the efficiency of this compound synthesis.

Another approach explored the reduction of the carbonyl group of a chalcone (B49325) precursor before coupling the resulting 1,3-diarylpropane with a protected glucose. researchgate.netnih.gov Subsequent regiospecific benzylic oxidation regenerated the carbonyl group. researchgate.netnih.gov

Biocatalytic synthesis using enzymatic C-glycosylation of the aglycone is also being investigated as a potential route, inspired by the successful enzymatic synthesis of nothofagin (B1679979) using a C-glycosyltransferase from rice. thieme-connect.com

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is pursued to explore variations in bioactivity and improve properties like stability and bioavailability. nanobioletters.comindianchemicalsociety.com

Structural modifications of this compound and related C-glycosyl chalcones have been investigated to identify compounds with enhanced biological activities, such as antioxidant and anticancer properties. rsc.orgrsc.orgrsc.orgmendeley.com Studies have shown that the antioxidant ability can be influenced by the type of sugar moiety (e.g., furanosides vs. pyranosides) and the oxygenation pattern and number of phenolic hydroxyls on the aromatic rings. indianchemicalsociety.comrsc.orgrsc.org

Comparative synthesis studies of C-glycosyl chalcone analogues, inspired by this compound, have been conducted using methods like aldol (B89426) reactions. rsc.orgrsc.org These studies aim to understand the relationship between structural variations and biological activity. rsc.orgrsc.org For instance, a concise three-step process has been reported for the synthesis of C-glycosyl chalcone analogues, starting from glucose. thieme-connect.comrsc.orgrsc.org

Different glycosylation methods, including Friedel-Crafts and Koenigs-Knorr glycosylation, have been employed in the synthesis of this compound and its analogues, although these methods can suffer from low yields due to steric hindrance. rsc.orgrsc.org Ferrier rearrangement has also been used to synthesize glycoside derivatives bearing chalcone moieties, involving an O→C rearrangement. ikm.org.my

Biotransformation and Degradation Products of this compound

This compound undergoes biotransformation and degradation, which affects its stability and metabolic fate in biological systems and during processing.

This compound is susceptible to oxidation, particularly during the "fermentation" (oxidation) process of rooibos tea production, which leads to the formation of characteristic red-brown color. thieme-connect.comresearchgate.netnih.gov Oxidation in the presence of oxygen can lead to cyclization, forming diastereomeric flavanone (B1672756) mixtures, such as (S)- and (R)-6-β-D-glucopyranosyleriodictyol and (S)- and (R)-8-β-D-glucopyranosyleriodictyol. thieme-connect.com These flavanones can be further oxidized to flavones like isoorientin (B1672268) and orientin (B1677486). thieme-connect.comnih.gov Other oxidation products include this compound dimers and a 9H-fluorene derivative. thieme-connect.comthieme-connect.com These oxidation products generally exhibit lower antioxidant activity compared to this compound. thieme-connect.com

The degradation of this compound is also pH-dependent, with higher stability observed at low pH. thieme-connect.com Substantial degradation can occur at neutral or slightly alkaline pH. thieme-connect.com Factors such as buffer type and the presence of other compounds like ascorbic acid can influence stability. thieme-connect.comthieme-connect.com Ascorbic acid has been shown to prevent this compound degradation in phosphate (B84403) buffer. thieme-connect.com

In biological systems, this compound undergoes biotransformation, primarily through phase II metabolism, including glucuronidation, sulfation, and methylation in humans. nih.govmdpi.com In vitro studies using rat liver fractions have shown the formation of glucuronide and sulfate (B86663) conjugates. nih.govacs.org Two likely sites for conjugation on this compound are the hydroxyl groups at the 4-OH or 3-OH positions on the A-ring. nih.govacs.org Glucuronyl conjugates of this compound have been reported to lack radical scavenging properties. nih.govacs.org Microbial biotransformation in the colon has also been proposed, potentially leading to the formation of dihydrocaffeic acid and organic acids. thieme-connect.comthieme-connect.com Under oxidative conditions, dihydrocaffeic acid has been identified as a degradation product of this compound, along with the corresponding lysine (B10760008) amide adduct. acs.org

Here is a table summarizing some of the degradation and biotransformation products of this compound:

| Compound | Type of Product | Formation Conditions / Location |

| (S)- and (R)-6-β-D-glucopyranosyleriodictyol | Oxidation (Flavanone) | Presence of oxygen |

| (S)- and (R)-8-β-D-glucopyranosyleriodictyol | Oxidation (Flavanone) | Presence of oxygen |

| Isoorientin | Oxidation (Flavone) | Oxidation of flavanones |

| Orientin | Oxidation (Flavone) | Oxidation of flavanones |

| This compound dimers | Oxidation | Phenol (B47542) oxidative coupling |

| 9H-fluorene derivative | Oxidation | Two-step oxidation |

| Glucuronide conjugates | Biotransformation | Phase II metabolism (liver) |

| Sulfate conjugates | Biotransformation | Phase II metabolism (liver) |

| Methylated conjugates | Biotransformation | Phase II metabolism (liver) |

| Dihydrocaffeic acid | Degradation/Biotransformation | Oxidative conditions / Colon |

| Dihydrocaffeic acid lysine amide | Degradation | Oxidative conditions (with lysine) |

Enzymatic and Non-Enzymatic Conversion Pathways

This compound is known to be highly susceptible to oxidation in the presence of oxygen. wikipedia.orgresearchgate.net This oxidation can be mediated by enzymes, particularly within the rooibos plant material itself. Bruising of fresh rooibos leaves, for instance, triggers rapid browning, a process attributed to enzymatic catalysis, although the specific enzymes involved are not fully elucidated in all contexts. wikipedia.orgresearchgate.netwikipedia.org

Non-enzymatic oxidative degradation of this compound also readily occurs, particularly in aerated solutions at neutral or slightly alkaline pH. nih.govfishersci.cawikipedia.org This non-enzymatic oxidation is a key factor in the formation of the characteristic red-brown color associated with "fermented" rooibos tea. nih.govwikipedia.org Studies in model solutions have demonstrated that this compound oxidation and subsequent color formation can proceed non-enzymatically under aerated conditions. nih.gov

Beyond oxidation, this compound can undergo biotransformation through microbial activity. A proposed metabolic degradation pathway involves conversion by gut microbiota, potentially utilizing enzymes such as flavanone- and flavanonol-cleaving reductase (Fcr) and phloretin (B1677691) hydrolase. wikipedia.orgwikipedia.org Unlike typical O-glycosidic bonds, the C-C glycosidic bond in this compound is generally resistant to hydrolysis by common digestive enzymes but can be cleaved by specific enzymes produced by intestinal bacteria, leading to products like dihydrocaffeic acid and various organic acids. wikipedia.orgfmach.it

Enzymatic processes have also been explored as potential routes for this compound synthesis or modification. Enzymatic C-glycosylation of appropriate aglycones has been considered as a possible biotransformation pathway for the formation of this compound, drawing parallels from the enzymatic synthesis of nothofagin using a rice C-glycosyltransferase. wikipedia.orgwikipedia.org Furthermore, enzyme treatments applied during the extraction of rooibos can influence the phenolic composition, potentially reducing this compound content while increasing the concentration of its flavone (B191248) counterpart, isoorientin. thieme-connect.com

The stability of this compound is significantly influenced by pH, exhibiting the highest stability under low pH conditions. Substantial degradation has been observed at neutral pH. wikipedia.orgresearchgate.net The presence of other compounds, such as ascorbic acid, can also impact this compound stability, with ascorbic acid shown to prevent its degradation in phosphate buffer. wikipedia.orgresearchgate.net

Identification of Oxidative Degradation Products

The oxidative degradation of this compound yields a variety of products, contributing to the chemical complexity of processed rooibos and influencing its properties. A primary pathway of this compound oxidation in the presence of oxygen involves cyclisation. wikipedia.orgresearchgate.net This reaction leads to the formation of diastereomeric flavanone mixtures, specifically (S)- and (R)-6-β-D-glucopyranosyleriodictyol as major products, and (S)- and (R)-8-β-D-glucopyranosyleriodictyol as minor products. wikipedia.orgresearchgate.net These flavanone glucosides are sometimes referred to as dihydro-isoorientin and dihydro-orientin, respectively. wikipedia.org

Further oxidation of these flavanone products occurs. The 6-glucosides ((S)- and (R)-6-β-D-glucopyranosyleriodictyol) are oxidized to form the flavone isoorientin. wikipedia.orgresearchgate.net Isoorientin can subsequently undergo a Wessely-Moser-type rearrangement to form orientin, although this rearrangement is described as irreversible in the context of oxidation products. researchgate.net

Beyond these monomeric conversions, oxidative coupling of this compound can occur, leading to the formation of dimeric structures. Atropo-diastereomeric phenols formed via phenol oxidative A- to B-ring coupling have been identified as further oxidation products. wikipedia.orgresearchgate.net These dimers can undergo additional oxidative coupling reactions. researchgate.net Initially colorless this compound dimers are formed, which eventually degrade into brown end products, contributing to the characteristic color of fermented rooibos. nih.gov

Colored structures with a dibenzofuran (B1670420) skeleton have also been unequivocally established as key chromophores formed during the non-enzymatic oxidative degradation of this compound. nih.govfishersci.cawikipedia.org These dibenzofuran derivatives are ultimately degraded into unknown, more stable tannin-like structures. nih.govfishersci.ca

Oxidative fragmentation represents another significant degradation pathway for this compound. Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)-propionic acid) has been identified as a novel oxidative degradation product formed under oxidative conditions. guidetopharmacology.orgwikidata.orglipidmaps.orgresearchgate.net Studies suggest that this compound can initiate its own oxidative fragmentation to dihydrocaffeic acid, potentially through the intrinsic generation of singlet oxygen, a process linked to the catechol structure present in its B-ring. wikidata.org

Furthermore, the covalent interaction of this compound with proteins under mild oxidative conditions (ambient temperatures and neutral pH) has been confirmed by the identification of a dihydrocaffeic acid lysine amide adduct in this compound-protein incubations and fermented rooibos tea. guidetopharmacology.orglipidmaps.orgresearchgate.net

Advanced Analytical Methodologies for Aspalathin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of phytochemical analysis, enabling the separation of individual compounds from intricate plant extracts. For aspalathin research, several high-performance chromatographic methods have been developed and validated, each offering distinct advantages in terms of resolution, speed, and detection capabilities.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely employed and robust method for the quantitative analysis of this compound. mdpi.com This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 reversed-phase column) and a mobile phase. nih.gov The DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths, providing both quantitative data and spectral information that aids in peak identification and purity assessment. nih.gov

A systematic approach to HPLC-DAD method development has led to the complete separation of this compound from other key phenolic constituents in rooibos, such as nothofagin (B1679979), orientin (B1677486), and isoorientin (B1672268). core.ac.uk Optimized methods often utilize a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net The detection wavelength for this compound is typically set at its absorption maximum of around 287 nm. mdpi.com The identity of the this compound peak is confirmed by comparing its retention time and UV spectrum with that of a certified standard. nih.gov

Table 1: Example of HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Detection Wavelength | 287 nm |

| Column Temperature | 37°C |

This table presents typical parameters for the HPLC-DAD analysis of this compound, which may be subject to variation based on the specific analytical requirements.

Research has demonstrated the suitability of HPLC-DAD for the routine quantitative analysis of this compound in both unfermented and fermented rooibos infusions, providing valuable data for quality control in the food and beverage industry. core.ac.uk

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS)

For enhanced sensitivity and structural confirmation, Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source. nih.gov UHPLC systems use columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. mdpi.com

The ESI interface gently ionizes the eluted compounds, which are then detected by the mass spectrometer. This provides highly specific mass-to-charge ratio (m/z) data, enabling unambiguous identification of this compound. researchgate.net Tandem MS (MS/MS) experiments can be performed to further fragment the parent ion, yielding characteristic product ions that provide detailed structural information, confirming the identity of this compound and differentiating it from isomers. nih.gov UHPLC-ESI-MS has been instrumental in the chemical fingerprinting of A. linearis, allowing for the simultaneous determination of this compound and a wide range of other phenolic compounds. mdpi.com The method has been validated for linearity, repeatability, and has demonstrated low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis. mdpi.com

Table 2: Validation Parameters for UHPLC-PDA-MS Method for this compound

| Parameter | Reported Value |

| Linearity (r²) | > 0.989 |

| Limit of Detection (LOD) | 0.2–1 µg/mL |

| Limit of Quantification (LOQ) | Not explicitly stated, but above LOD |

This table, based on published research, summarizes key validation parameters for the UHPLC-based quantification of phenolic compounds including this compound. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative to HPLC for the qualitative and semi-quantitative analysis of this compound. acclmp.comresearch-nexus.net This technique involves spotting the sample extract onto a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable solvent system. The separation is based on the differential migration of compounds up the plate.

A specific HPTLC method for the visualization of this compound in rooibos extracts has been developed. nih.govnih.gov After development, the plate is derivatized with a reagent, such as p-anisaldehyde-H₂SO₄, which reacts with this compound to produce a distinctively colored band, allowing for its identification. mdpi.comresearchgate.net This method is particularly useful for screening large numbers of samples to distinguish between this compound-rich (unfermented) and this compound-poor (fermented) rooibos products. researchgate.net Densitometric analysis of the bands can provide quantitative data. mdpi.com

Table 3: HPTLC Method Performance for this compound in Plant Samples

| Parameter | Value (ng per spot) |

| Limit of Detection (LOD) | 178.7 |

| Limit of Quantification (LOQ) | 541.6 |

This table shows the determined limits of detection and quantification for this compound in spiked plant extracts using a validated HPTLC method. nih.govnih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques provide rapid and non-destructive methods for analyzing this compound, often directly in the plant matrix without the need for extensive sample preparation.

Near-Infrared Spectroscopy (NIRS) for Rapid Profiling

Micro-Raman Spectroscopy for In-situ Analysis

Micro-Raman spectroscopy is a powerful, non-invasive technique that provides detailed molecular information with high spatial resolution. semanticscholar.orgmdpi.com It is based on the inelastic scattering of monochromatic light (from a laser), which provides a vibrational fingerprint of the molecules present. lehigh.edunih.gov This technique has been used for the in-situ identification, localization, and quantification of this compound directly within the dried leaves of green rooibos. nih.govacs.org

By mapping the Raman signal, researchers have been able to visualize the spatial distribution of this compound within the intact plant tissue. acs.org Characteristic Raman bands for this compound have been identified, which allows for its specific detection even in the complex plant matrix. acs.org For instance, a band at approximately 530 cm⁻¹ is associated with the glucose moiety of the this compound molecule. acs.orgacs.org Multivariate calibration models based on Raman spectral data and reference HPLC values have been developed for the reliable quantification of this compound. nih.gov

Table 4: Characteristic FT-Raman Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~530 | Glucose moiety |

| 609 | Out-of-plane C-H deformation (phenyl rings) |

| 784 | Out-of-plane C-H deformation (phenyl rings) |

| 1216 | Hydroxyl deformation and ring vibration |

This table lists key Raman bands that are characteristic of the this compound molecule, as identified in spectroscopic studies. acs.orgacs.org

Ion Mobility-Mass Spectrometry for Conformational Analysis

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and three-dimensional structure of ions in the gas phase. nih.govresearchgate.net This method separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. nih.gov The time it takes for an ion to traverse the ion mobility cell is known as its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's size and shape, with more compact conformations exhibiting shorter drift times and smaller CCS values compared to more extended structures of the same mass-to-charge ratio. nih.govnih.gov

While direct applications of ion mobility-mass spectrometry for the specific conformational analysis of this compound are not extensively documented in current scientific literature, the technique holds significant potential for such investigations. For other classes of biomolecules, including peptides, oligonucleotides, carbohydrates, and lipids, IM-MS has been instrumental in characterizing their conformational landscapes. nih.govnih.gov In principle, this technique could be employed to study the gas-phase conformation of this compound and its potential to adopt different spatial arrangements. Such an analysis could reveal insights into the molecule's flexibility and how its structure might be influenced by factors such as charge state and interactions with other molecules. The coupling of ion mobility with mass spectrometry further allows for the separation of conformers of this compound from other isobaric interferences, enhancing the specificity of the analysis. nih.gov

Method Development for Quantitative Analysis in Biological Matrices and Extracts

The accurate quantification of this compound in various samples is crucial for quality control of rooibos products and for understanding its bioavailability and metabolic fate. nih.govquotientsciences.com A variety of analytical methods have been developed and optimized for the determination of this compound in both rooibos extracts and biological matrices. These methods primarily rely on chromatographic techniques coupled with various detectors.

Several high-performance liquid chromatography (HPLC) methods with ultraviolet-visible (UV-Vis) detection have been established for the quantification of this compound in rooibos. thieme-connect.com For enhanced sensitivity and specificity, ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors has been developed. mdpi.com One such method utilized a C-18 column with a water/acetonitrile mobile phase containing 0.05% formic acid, achieving efficient separation of 14 phenolic compounds, including this compound, within 30 minutes. mdpi.com The validation of this method demonstrated good linearity, repeatability, and limits of detection (LOD) ranging from 0.2–1 μg/mL for the standard compounds. mdpi.com

For a more cost-effective and high-throughput screening approach, a thin-layer chromatography (TLC) method has been described. nih.govnih.gov This method allows for the reproducible visualization of this compound in rooibos extracts with a limit of detection (LOD) of 178.7 ng and a limit of quantification (LOQ) of 541.6 ng. nih.govnih.gov This TLC method is particularly useful for distinguishing between fermented and unfermented rooibos, as the this compound content is significantly reduced during fermentation. nih.govresearchgate.net

The analysis of this compound in biological matrices, such as plasma and urine, presents a greater challenge due to the complexity of the matrix and the low concentrations of the analyte. quotientsciences.commdpi.com Studies in humans have shown that after consumption of rooibos, this compound is extensively metabolized, with the majority being present in glucuronidated, sulphated, and/or methylated forms in the urine. nih.gov The development of bioanalytical methods, therefore, requires robust sample preparation techniques to extract and concentrate the analytes of interest while minimizing matrix effects. quotientsciences.comonlinepharmacytech.info Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique for quantitative analysis in biological fluids due to its high sensitivity and selectivity. mdpi.comfortunejournals.com

Below are interactive data tables summarizing the findings from various analytical methodologies for this compound research.

Table 1: Quantitative Analysis of this compound in Rooibos Extracts

| Analytical Technique | Matrix | Key Findings | Reference(s) |

| HPLC-DAD | Green and fermented rooibos herbal tea extracts | This compound concentrations were determined in various commercial tea brands. | researchgate.net |

| UHPLC-PDA-MS | Leaves and stems of Aspalathus linearis and dietary supplements | An efficient method for the determination of 14 phenolic constituents, including this compound, was developed and validated. The total content of these compounds varied significantly in dietary supplements. | mdpi.com |

| TLC | Rooibos herbal tea and plant extracts | A simple and fast method for the visualization of this compound was established, with an LOD of 178.7 ng and an LOQ of 541.6 ng. | nih.govnih.gov |

| RP-LC-PDA | Aqueous infusions of unfermented and fermented rooibos | An optimized method for the separation of 15 target analytes was developed, demonstrating its suitability for the quantitative analysis of rooibos infusions. | core.ac.uk |

Table 2: Quantitative Analysis of this compound in Biological Matrices

| Analytical Technique | Matrix | Key Findings | Reference(s) |

| Not Specified | Human urine | Following consumption of rooibos beverages, this compound is predominantly present in glucuronidated, sulphated, and/or methylated forms. | nih.gov |

| Not Specified | Mouse | Oral bioavailability of pure this compound was investigated. | nih.gov |

Molecular and Cellular Mechanisms of Aspalathin Action Pre Clinical

Modulation of Metabolic Pathways

Aspalathin has been shown to influence both glucose and lipid metabolism, suggesting a multi-targeted approach to improving metabolic health. These effects are primarily attributed to its ability to interact with and modulate critical signaling pathways and enzymatic activities within the cell.

In vitro studies have consistently demonstrated the capacity of this compound to positively influence glucose homeostasis in cell culture systems designed to model key metabolic tissues.

This compound has been observed to directly enhance glucose uptake in several cell lines, a crucial step in lowering blood glucose levels. In cultured L6 myotubes, a model for skeletal muscle cells, this compound dose-dependently increased glucose uptake. nih.govnih.gov This effect is significant as skeletal muscle is a primary site for glucose disposal in the body. Similarly, in C2C12 myotubules, another skeletal muscle cell line, this compound treatment was shown to improve glucose uptake, particularly under conditions of palmitate-induced insulin (B600854) resistance. cas.cz

The beneficial effects of this compound on glucose uptake extend to liver cells. In C3A human hepatocyte cell lines exposed to high palmitate concentrations to mimic insulin resistance, this compound treatment effectively increased glucose uptake. nih.gov This suggests that this compound can help ameliorate impaired glucose metabolism in the liver. nih.gov

| Cell Model | Condition | Observed Effect | Reference |

|---|---|---|---|

| L6 Myotubes | Normal | Dose-dependent increase in glucose uptake | nih.govnih.gov |

| C2C12 Myotubules | Palmitate-induced insulin resistance | Improved glucose uptake | cas.cz |

| C3A Hepatocytes | Palmitate-induced insulin resistance | Increased glucose uptake | nih.gov |

| H9C2 Cardiomyocytes | Normal | Induced glucose uptake | core.ac.uk |

This compound appears to exert its effects on glucose metabolism by modulating key insulin signaling pathways. The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is a central route for insulin-mediated effects. Studies have shown that this compound can enhance the phosphorylation of AKT in C2C12 myotubules and C3A liver cells, which is indicative of pathway activation. cas.cznih.govnih.gov This activation is crucial for the translocation of glucose transporters to the cell membrane, thereby facilitating glucose uptake.

In addition to the PI3K/AKT pathway, this compound also significantly influences the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov AMPK acts as a cellular energy sensor and its activation can stimulate glucose uptake independently of insulin. Research has demonstrated that this compound promotes the phosphorylation and activation of AMPK in L6 myotubes, C2C12 skeletal muscle cells, and C3A hepatocytes. nih.govnih.govnih.govnih.gov The this compound-induced increase in glucose uptake in L6 myotubes was found to be dependent on AMPK activation. nih.gov

The modulation of signaling pathways by this compound translates into functional changes in the activity and expression of key metabolic enzymes and transporters. In hepatocytes, the glucose transporter 2 (GLUT2) is essential for glucose uptake. In palmitate-exposed C3A liver cells, which show reduced GLUT2 expression, treatment with this compound was found to reverse this reduction and enhance GLUT2 protein expression. nih.govnih.govnih.gov In skeletal muscle, this compound has been shown to enhance the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in L6 myoblasts and myotubes, a process critical for insulin-stimulated glucose uptake. nih.gov

This compound also influences enzymes involved in lipid metabolism that have an indirect impact on glucose utilization. For instance, it has been shown to increase the expression of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. nih.govresearchgate.net By promoting fatty acid oxidation, this compound may reduce the accumulation of lipid metabolites that can impair insulin signaling. Furthermore, this compound has been noted to affect Acetyl-CoA Carboxylase (ACC), another critical enzyme in lipid metabolism. thieme-connect.com

This compound has demonstrated the ability to modulate the core processes of glucose metabolism: glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose). In palmitate-treated C3A hepatocytes, which exhibit reduced glycolysis, this compound treatment was able to ameliorate this reduction and enhance the glycolytic reserve, indicating an improved capacity to respond to energetic demands. nih.govplos.org

Conversely, this compound has been shown to decrease the expression of hepatic genes related to gluconeogenesis. nih.gov By suppressing the liver's production of glucose and enhancing its uptake and breakdown in peripheral tissues, this compound contributes to a tighter regulation of glucose homeostasis at the cellular level. mdpi.com

In addition to its profound effects on glucose metabolism, this compound also plays a role in the regulation of lipid metabolism. In preclinical models, this compound has been shown to improve lipid profiles. researchgate.net This is achieved through the modulation of key genes and proteins involved in fatty acid synthesis and oxidation.

In 3T3-L1 adipocytes, this compound increased the expression of Peroxisome proliferator-activated receptor alpha and gamma (PPARα and γ) and CPT1, indicating an enhancement of fatty acid oxidation. nih.gov By stimulating the expression of CPT1, this compound promotes the transport of fatty acids into the mitochondria for beta-oxidation. researchgate.net Furthermore, this compound has been shown to influence the expression of genes involved in lipogenesis, such as fatty acid synthase (Fasn) and sterol regulatory element-binding protein (Srebp). thieme-connect.comresearchgate.net In palmitate-exposed C3A hepatocytes, this compound treatment resulted in increased free fatty acid uptake, suggesting an enhanced capacity for their metabolic processing. nih.gov

| Cell Model | Key Target | Observed Effect | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | PPARα, PPARγ, CPT1 | Increased expression | nih.gov |

| C3A Hepatocytes | Free Fatty Acid Uptake | Increased | nih.gov |

| Generic (Muscle Tissue) | ACC, FAS, SCD1 | Modulation of expression | thieme-connect.com |

Regulation of Lipid Metabolism

Free Fatty Acid Oxidation and Transport Protein Expression (e.g., FATP1)

This compound appears to play a significant role in enhancing the uptake and oxidation of free fatty acids (FFAs) in metabolically active tissues like skeletal muscle. This is partly achieved by modulating the expression of key transport proteins. In models of palmitate-induced insulin resistance in C2C12 myotubules, this compound treatment has been shown to increase the expression of Fatty Acid Transport Protein 1 (FATP1) and Carnitine Palmitoyltransferase 1 (CPT1). nih.govresearchgate.net FATP1 is involved in the transport of long-chain fatty acids across the plasma membrane, while CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. nih.govnih.gov By upregulating these proteins, this compound facilitates the efficient utilization of FFAs as an energy source, which can help prevent the intracellular accumulation of lipid metabolites that contribute to insulin resistance. nih.govresearchgate.net

| Model System | Treatment | Key Proteins Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| Palmitate-exposed C3A liver cells | This compound | CPT1 | Increased protein expression | researchgate.net |

| Palmitate-induced insulin resistant C2C12 myotubules | This compound (10 µM) | FATP1, CPT1 | Increased mRNA expression | nih.gov |

| High glucose-exposed H9c2 cardiomyocytes | This compound | CD36, Cpt1 | Modulated expression to reduce FFA uptake and oxidation | researchgate.net |

Adipocyte Differentiation and Lipid Accumulation

This compound has demonstrated the potential to influence the process of adipogenesis, which is the differentiation of preadipocytes into mature, lipid-storing adipocytes. nih.gov In preclinical models using 3T3-L1 adipocytes, this compound, often as part of an enriched green rooibos extract, has been shown to ameliorate palmitate-induced insulin resistance and modulate lipid metabolism. nih.gov While the direct mechanisms are still under investigation, these effects are associated with the regulation of key signaling pathways and proteins involved in lipid handling within adipocytes. nih.govnih.gov Studies on other flavonoids have shown that inhibition of lipid accumulation in adipocytes is often linked to the downregulation of adipogenic transcription factors and the suppression of mitotic clonal expansion during the early stages of differentiation. mdpi.comresearchgate.netmdpi.com this compound's ability to reverse palmitate-induced effects suggests it may counteract excessive lipid accumulation in adipocytes, a key factor in the pathophysiology of obesity-related metabolic disorders. nih.gov

Mitochondrial Bioenergetics and Function

Mitochondria are central to cellular energy metabolism, and their dysfunction is a hallmark of many metabolic diseases. This compound has been shown to exert beneficial effects on mitochondrial bioenergetics and function in various cellular stress models.

Enhancement of Mitochondrial Respiration and ATP Production

This compound has been demonstrated to improve mitochondrial respiratory function in cells subjected to metabolic stress. In studies using palmitate-exposed C3A liver cells and C2C12 skeletal muscle cells, this compound treatment significantly reversed the suppression of mitochondrial respiration. nih.govnih.gov Measurements using extracellular flux analysis have shown that this compound can enhance basal oxygen consumption rate (OCR), maximal respiration, and spare respiratory capacity. nih.govnih.gov Concurrently, this compound treatment leads to a significant increase in adenosine (B11128) triphosphate (ATP) production. nih.govnih.gov For instance, in palmitate-induced insulin-resistant C2C12 myotubules, this compound treatment significantly improved ATP production, which was otherwise suppressed by the fatty acid challenge. nih.gov

| Cell Model | Stress Inducer | This compound Effect on Mitochondrial Respiration | This compound Effect on ATP Production | Reference |

|---|---|---|---|---|

| C2C12 myotubules | Palmitate (0.75 mM) | Improved basal OCR, maximal respiration, and spare respiratory capacity | Significantly improved (p<0.001) | nih.gov |

| C3A liver cells | Palmitate | Enhanced basal, maximal, and spare capacity respiration | Significantly improved (p<0.001 vs. palmitate control) | nih.gov |

Cellular Stress Response and Protection

This compound has been shown to activate protective cellular pathways in response to various stressors, particularly oxidative stress. A key mechanism in this protective effect is the modulation of the Nrf2 signaling pathway.

In models of hyperglycemia-induced oxidative stress in H9c2 cardiomyocytes, this compound treatment has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govresearchgate.netpreprints.org Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. mdpi.comresearchgate.net this compound treatment in these models led to an increased expression of Nrf2 and its downstream target genes, such as NAD(P)H dehydrogenase [quinone] 1 (NQO1) and heme oxygenase-1 (HO-1). nih.gov This activation of the Nrf2 pathway helps to restore cellular redox homeostasis and protect cells from oxidative damage. nih.govresearchgate.net Silencing of Nrf2 has been shown to abolish the protective effects of this compound, confirming the central role of this pathway in the compound's mechanism of action against oxidative stress. preprints.org

| Model System | Stressor | Key Pathway | Effect of this compound | Downstream Genes Upregulated | Reference |

|---|---|---|---|---|---|

| H9c2 cardiomyocytes | High Glucose (HG) | Nrf2 signaling | Ameliorated HG-induced decrease in Nrf2 expression | Nqo1, Hmox1, Cat, Txnrd1, Gpx2, Gclc, Gclm | nih.gov |

| db/db mice (diabetic model) | Chronic hyperglycemia | Nrf2 signaling | Enhanced expression of Nrf2 and its downstream antioxidant genes | Not specified | nih.govresearchgate.net |

Antioxidant Defense Mechanisms

This compound demonstrates significant antioxidant activity through a dual approach: by directly reducing the production of harmful reactive oxygen species and by bolstering the body's own antioxidant defense systems. thieme-connect.comnih.gov

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells when present in excess. nih.gov Pre-clinical studies have consistently shown that this compound can effectively decrease intracellular ROS levels. In a study using the nematode Caenorhabditis elegans as a model organism, this compound was found to reduce the endogenous intracellular levels of ROS, particularly under conditions of oxidative stress induced by agents like juglone, a superoxide (B77818) anion generator. researchgate.netnih.gov Similarly, in cultured human skin cells (keratinocytes and melanocytes) exposed to UVB radiation, pre-treatment with this compound led to a decrease in lipid peroxidation, a marker of ROS-induced damage. nih.gov In H9c2 cardiomyocytes, this compound was shown to decrease intracellular ROS and ameliorate the toxic effects of these reactive molecules. nih.govresearchgate.net This direct ROS-scavenging activity is a key aspect of this compound's protective effects. carmientea.co.za

Beyond its direct ROS scavenging, this compound enhances the cell's intrinsic antioxidant capabilities. It achieves this by upregulating the expression and activity of crucial antioxidant enzymes and pathways.

Glutathione (B108866) (GSH) and Superoxide Dismutase (SOD): this compound has been shown to increase the levels of key endogenous antioxidants. In C2C12 myotubes, this compound, along with its flavone (B191248) derivatives, increased the levels of both glutathione (GSH) and superoxide dismutase (SOD), which are critical for neutralizing ROS. nih.gov In H9c2 cells, this compound treatment increased glutathione and superoxide dismutase levels, contributing to protection against high glucose-induced oxidative stress. researchgate.net Furthermore, studies on human skin cells demonstrated that this compound treatment resulted in higher levels of reduced glutathione, indicating an enhancement of the cellular antioxidant shield. nih.gov

NRF2-KEAP1-ARE Pathway: A pivotal mechanism for this compound's antioxidant effect is its activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). This compound is thought to disrupt the Keap1-Nrf2 complex, allowing NRF2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes. researchgate.netresearchgate.net

In H9c2 cardiomyocytes exposed to high glucose, this compound was shown to up-regulate NRF2 expression. researchgate.net This activation led to an increased expression of downstream antioxidant genes and phase II cytoprotective enzymes. researchgate.net Silencing NRF2 in these cells abolished the protective effects of this compound, confirming the central role of this pathway. researchgate.net Similarly, in pancreatic β-cells, this compound protected against cytotoxicity and apoptosis by increasing the translocation of NRF2 and the expression of its target genes, including heme oxygenase 1 (Hmox1), NAD(P)H quinone dehydrogenase 1 (Nqo-1), and superoxide dismutase 1 (Sod1). researchgate.net

Table 1: Effect of this compound on Endogenous Antioxidant Systems

| Cellular Model | Key Finding | Reference |

|---|---|---|

| C2C12 Myotubes | Increased levels of Glutathione (GSH) and Superoxide Dismutase (SOD). | nih.gov |

| H9c2 Cardiomyocytes | Increased Glutathione and Superoxide Dismutase levels. | researchgate.net |

| H9c2 Cardiomyocytes | Upregulated NRF2 expression and its downstream antioxidant genes. | researchgate.net |

| Pancreatic β-cells | Increased translocation of NRF2 and expression of its target genes (Hmox1, Nqo-1, Sod1). | researchgate.net |

Anti-Inflammatory Signaling

Chronic inflammation is a key driver of many diseases. This compound has demonstrated notable anti-inflammatory properties by modulating the production of inflammatory molecules and inhibiting the signaling pathways that orchestrate the inflammatory response. nih.govresearchgate.netskku.edu

Pro-inflammatory cytokines are signaling molecules that promote inflammation. This compound has been found to suppress the production of several key pro-inflammatory cytokines. In studies involving human endothelial cells, this compound inhibited the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govskku.edunih.gov This effect was also observed in vivo, where this compound treatment reduced LPS-induced lethal endotoxemia. nih.govskku.edu

In a model of skeletal muscle insulin resistance, this compound treatment effectively reduced the mRNA levels of IL-6 and Tnf-α in palmitate-exposed muscle cells. nih.gov Similarly, in a co-culture system of macrophages and adipocytes, rooibos extract, rich in this compound, significantly decreased the expression of pro-inflammatory cytokines. mdpi.com Research on vascular inflammation further demonstrated that this compound could reverse the TNF-α-induced secretion of IL-6 and IL-8 in human endothelial cells. tmu.edu.tw

This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. nih.govnih.govskku.edu In human endothelial cells stimulated with LPS, this compound suppressed the activation of NF-κB. nih.govskku.edu This inhibitory effect on the NF-κB pathway is considered a key mechanism for its anti-inflammatory activity. mdpi.com Furthermore, this compound was found to reduce pro-inflammatory cytokine expression by inhibiting NF-κB in mast cells. nih.govresearchgate.net In vascular endothelial cells, this compound was shown to suppress TNF-α-induced inflammation by inhibiting the TNF-α/Hexokinase 2/NF-κB signaling axis. tmu.edu.tw

Protein Kinase C (PKC): The Protein Kinase C (PKC) pathway is also involved in inflammatory processes. This compound has been shown to reduce inflammation via the PKC pathway. nih.gov In palmitate-exposed skeletal muscle cells, this compound effectively blocked the phosphorylation of PKC-theta, a key inflammatory marker. nih.gov

Table 2: this compound's Impact on Pro-Inflammatory Pathways

| Pathway | Cellular Model | Key Finding | Reference |

|---|---|---|---|

| NF-κB | Human Endothelial Cells | Suppressed LPS-induced activation. | nih.govskku.edu |

| NF-κB | Mast Cells | Inhibited activation, reducing cytokine expression. | researchgate.net |

| NF-κB | Vascular Endothelial Cells | Inhibited the TNF-α/Hexokinase 2/NF-κB signaling axis. | tmu.edu.tw |

| PKC | Skeletal Muscle Cells | Blocked phosphorylation of PKC-theta. | nih.gov |

Protection Against Cellular Damage and Apoptosis

By mitigating oxidative stress and inflammation, this compound helps protect cells from damage and programmed cell death, or apoptosis. In H9c2 cardiomyocytes, this compound protected against high glucose-induced apoptosis by reducing intracellular ROS and increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. researchgate.net Another study on H9c2 cells showed that this compound could reverse the reduction in cell viability caused by palmitic acid and protect against cellular apoptosis. nih.gov

Pre-treatment of human skin cells with this compound was sufficient to protect them from UVB-induced damage, as evidenced by higher cell viability and a reduction in caspase 3 activity, a key enzyme in the apoptotic cascade. nih.gov This suggests a protective action against UV-induced cell death via apoptosis. nih.gov In pancreatic β-cells, this compound was found to protect against cytotoxicity and apoptosis, which is crucial for preserving β-cell mass. researchgate.net

Pancreatic β-Cell Cytoprotection from Glucotoxicity and Lipotoxicity

Pre-clinical in vitro studies have demonstrated the protective effects of this compound against damage to pancreatic β-cells caused by high levels of glucose (glucotoxicity) and fatty acids (lipotoxicity), both of which are characteristic features of the type 2 diabetes environment.

In models utilizing the rat insulinoma β-cell line INS-1E and primary rat islets, this compound has been shown to shield these insulin-producing cells from cytotoxicity and apoptosis induced by chronic exposure to high glucose concentrations. researchgate.netresearchgate.net The underlying mechanism for this protection involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway. researchgate.net this compound promotes the translocation of NRF2 into the nucleus, which in turn boosts the expression of several crucial antioxidant enzymes. researchgate.nettandfonline.com These include heme oxygenase 1 (Hmox1), NAD(P)H quinone dehydrogenase 1 (Nqo-1), and superoxide dismutase 1 (Sod1). researchgate.nettandfonline.comnih.govelsevierpure.com One proposed mechanism for this NRF2 activation is that this compound facilitates the sequestration of Kelch-like ECH-associated protein 1 (KEAP1) by the p62 protein, leading to the release and subsequent nuclear translocation of NRF2. researchgate.netnih.govresearchgate.net

This compound also confers significant protection against lipotoxicity. In INS-1E β-cells exposed to the saturated fatty acid palmitate, this compound treatment was found to enhance cell viability. elsevierpure.comnih.gov This protective effect is associated with the downregulation of pro-apoptotic genes, such as thioredoxin-interacting protein (Txnip) and DNA damage-inducible transcript 3 (Ddit3). elsevierpure.comnih.gov Similar to its action in glucotoxicity, the cytoprotection against lipotoxicity is also linked to the upregulation of the antioxidant response genes Hmox1, Nqo1, and Sod1 through the NRF2/KEAP1 pathway. elsevierpure.comnih.gov

Notably, the protective effects of this compound are not a result of inhibiting the Glucose Transporter 2 (GLUT2), indicating that its mechanism is not based on preventing the entry of cytotoxic substances into the β-cell. nih.gov Comparative studies have shown that this compound provides more robust protection against diabetogenic stressors than the antidiabetic drug exendin-4 (B13836491) and the antioxidant N-acetylcysteine (NAC). elsevierpure.comnih.gov

Table 1: Pre-clinical Research on this compound's Cytoprotective Effects on Pancreatic β-Cells

| Model System | Stress Inducer | Observed Protective Effects of this compound | Key Molecular Mechanisms |

|---|---|---|---|

| Rat pancreatic islets & INS-1E cells | Chronic High Glucose (Glucotoxicity) | - Reduced cytotoxicity

| - Increased nuclear translocation of NRF2 researchgate.nettandfonline.com |

| INS-1E cells | Palmitate (Lipotoxicity) | - Increased cell viability | - Upregulation of NRF2/KEAP1 antioxidant response genes (Hmox1, Nqo1, Sod1) elsevierpure.comnih.gov |

| INS-1E cells | Streptozotocin (STZ), Hydrogen Peroxide (H₂O₂) (Oxidative Stress) | - Increased cell survival and viability researchgate.netelsevierpure.com | - Activation of the NRF2/KEAP1 pathway elsevierpure.com |

Cardioprotective Effects in Hyperglycemia-Induced Cardiomyocyte Damage Models

In pre-clinical models of hyperglycemia-induced cardiomyocyte damage, this compound has demonstrated significant cardioprotective properties. The primary model for these investigations has been the H9c2 cardiac myoblast cell line exposed to high glucose conditions to mimic a diabetic environment. researchgate.nettandfonline.comelsevierpure.com

A key aspect of this compound's cardioprotective action is its ability to counteract oxidative stress. researchgate.nettandfonline.comelsevierpure.com This is achieved through the upregulation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. researchgate.netelsevierpure.com By activating Nrf2, this compound enhances the expression of a suite of downstream antioxidant and cytoprotective genes, including Gpx2, Park7, Sod2, and Ucp2. researchgate.net The critical role of this pathway was confirmed in studies where silencing Nrf2 negated the protective effects of this compound and led to increased apoptosis. elsevierpure.com

This compound also directly protects cardiomyocytes from high glucose-induced apoptosis. researchgate.nettandfonline.comscilit.com The mechanisms for this anti-apoptotic effect include the preservation of the mitochondrial membrane potential and a reduction in the generation of intracellular reactive oxygen species (ROS) and subsequent DNA damage. tandfonline.comresearchgate.net Furthermore, this compound treatment increases the levels of the endogenous antioxidant glutathione and the activity of superoxide dismutase, while also favorably modulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. researchgate.nettandfonline.com

Hyperglycemia induces a detrimental shift in the heart's energy substrate preference, leading to increased fatty acid oxidation at the expense of glucose oxidation. tandfonline.comresearchgate.netexplorationpub.com this compound has been shown to ameliorate this metabolic derangement. tandfonline.comresearchgate.netexplorationpub.com It promotes a more favorable energy balance by enhancing glucose utilization and modulating fatty acid metabolism. tandfonline.comresearchgate.netexplorationpub.com This is achieved by increasing the expression of glucose transporter 4 (GLUT4) and acetyl-CoA carboxylase (ACC), while decreasing the expression of key proteins involved in fatty acid uptake and oxidation, such as carnitine palmitoyltransferase 1 (CPT1). tandfonline.com this compound also modulates the expression of important regulators of lipid metabolism, including Adipoq, Pparγ, and Srebf1/2. researchgate.netscilit.comnih.gov

Table 2: Pre-clinical Research on this compound's Cardioprotective Effects in Hyperglycemia Models

| Model System | Hyperglycemia-Induced Damage | Observed Protective Effects of this compound | Key Molecular Mechanisms |

|---|---|---|---|

| H9c2 Cardiomyocytes | Oxidative Stress | - Reduced intracellular ROS

| - Upregulation of the Nrf2 signaling pathway researchgate.netelsevierpure.com |

| H9c2 Cardiomyocytes | Apoptosis | - Decreased apoptosis

| - Increased Bcl-2/Bax ratio researchgate.nettandfonline.com |

| H9c2 Cardiomyocytes | Shift in Substrate Metabolism (↓Glucose, ↑Fatty Acid Oxidation) | - Increased glucose oxidation

| - Increased GLUT4 and ACC expression tandfonline.comresearchgate.net |

Anti-Cancer Cellular Activities (Pre-clinical Models)

Inhibition of Cancer Cell Proliferation

Pre-clinical research, primarily utilizing this compound-rich rooibos extracts and in some cases pure this compound, has indicated an inhibitory effect on the proliferation of various cancer cell lines.

In studies involving prostate cancer, an this compound-rich green rooibos extract (GRT) was shown to suppress the proliferation and survival of enzalutamide-resistant prostate cancer cell lines, including C4-2 MDV3100r and PC-3. nih.gov The mechanism behind this anti-proliferative effect is linked to the inhibition of key cell survival pathways, specifically the PI3K-Akt signaling pathway, and the downregulation of the oncoprotein c-Myc. nih.gov Furthermore, the treatment was observed to suppress the expression and stability of the androgen receptor, a critical driver of prostate cancer growth. nih.gov Another study using malignant LNCaP prostate cancer cells found that unfermented rooibos and pure this compound decreased cell viability, an effect potentially mediated by an increase in intracellular reactive oxygen species (ROS), suggesting a pro-oxidant role in malignant cells. researchgate.net

The anti-proliferative activity of rooibos extracts has also been observed in other cancer types. Aqueous extracts demonstrated a dose-dependent inhibition of cell growth in human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. researchgate.netelsevierpure.com The HepG2 liver cancer cells showed particular sensitivity to the extract. researchgate.net

Table 3: Pre-clinical Research on this compound's Anti-Proliferative Effects on Cancer Cells

| Cancer Type | Cell Line(s) | Compound Tested | Observed Effects | Key Molecular Mechanisms |

|---|---|---|---|---|

| Prostate Cancer | C4-2 MDV3100r, PC-3 (Enzalutamide-Resistant) | This compound-rich Green Rooibos Extract (GRT) | - Suppressed proliferation

| - Inhibition of PI3K-Akt signaling nih.gov |

| Prostate Cancer | LNCaP (Malignant) | Unfermented Rooibos, Pure this compound | - Decreased cell viability | - Increased intracellular Reactive Oxygen Species (ROS) researchgate.net |

| Liver Cancer | HepG2 | Aqueous Rooibos Extract | - Dose-dependent inhibition of proliferation | Not specified in the provided context. |

| Colon Cancer | HCT-116 | Aqueous Rooibos Extract | - Dose-dependent inhibition of proliferation | Not specified in the provided context. |

Suppression of Cell Migration and Invasion (e.g., via YAP signaling)

This compound has been shown to suppress the migration and invasion of cancer cells in pre-clinical models, with its mechanism of action being linked to the inhibition of the Yes-associated protein (YAP) signaling pathway. Studies have utilized castration-resistant prostate cancer (CRPC) cell lines, such as LNCaP C4-2B and 22Rv1, to investigate these effects.

Research using both a standardized this compound-rich green rooibos extract (GRT) and pure this compound demonstrated a significant reduction in the migratory and invasive capabilities of these CRPC cells. researchgate.nettandfonline.com The molecular mechanism for this effect was identified as the suppression of the Hippo-YAP signaling pathway. researchgate.nettandfonline.com Treatment resulted in decreased protein levels of YAP, a key transcriptional coactivator that promotes cell proliferation and migration, as well as other pathway components like macrophage stimulating 1 protein (MST1). researchgate.nettandfonline.com

The critical involvement of YAP signaling was confirmed by experiments where the overexpression of YAP counteracted the inhibitory effects of both GRT and pure this compound on cell migration and invasion. researchgate.nettandfonline.com In addition to targeting the YAP pathway, the treatment also led to a reduction in the protein levels of paxillin (B1203293), an important focal adhesion protein involved in cell motility. researchgate.nettandfonline.com Conversely, a notable increase in the abundance of E-cadherin was observed. researchgate.nettandfonline.com E-cadherin is a crucial cell-cell adhesion molecule, and its upregulation is associated with a less invasive, more epithelial-like cancer cell phenotype. nih.govnih.gov

Table 4: Pre-clinical Research on this compound's Suppression of Cancer Cell Migration and Invasion

| Cancer Type | Cell Line(s) | Compound Tested | Observed Effects | Key Molecular Mechanisms |

|---|---|---|---|---|

| Prostate Cancer | LNCaP C4-2B, 22Rv1 (Castration-Resistant) | - this compound-rich Green Rooibos Extract (GRT)

| - Suppressed cell migration

| - Inhibition of YAP signaling (decreased YAP and MST1 protein levels) researchgate.nettandfonline.com |

Effects on Apoptosis Induction in Malignant Cells

Pre-clinical studies indicate that this compound and this compound-rich extracts can induce apoptosis, or programmed cell death, in malignant cells, particularly in prostate cancer models.

In the malignant LNCaP prostate cancer cell line, treatment with pure this compound, as well as fermented and unfermented rooibos extracts, led to a significant increase in the percentage of cells undergoing both apoptosis and necrosis. tandfonline.com This cytotoxic effect appeared to be selective for malignant cells, as the same study observed a protective, anti-apoptotic effect in benign prostate cells. tandfonline.com Similarly, an this compound-rich green rooibos extract (GRT) was found to increase the expression of apoptotic proteins in other prostate cancer cell lines. researchgate.net

The mechanism by which this compound induces apoptosis in cancer cells appears to be multifactorial. One key mechanism is the induction of oxidative stress. Unlike its antioxidant role in healthy cells, this compound was shown to act as a pro-oxidant in malignant LNCaP cells, causing a significant increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways. tandfonline.com

Another critical mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. researchgate.netelsevierpure.com Treatment with GRT was found to suppress the expression of the anti-apoptotic protein Bcl-2. researchgate.net By downregulating Bcl-2, this compound can disrupt the protection of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of the caspase cascade. This pro-apoptotic activity is further supported by the inhibition of the PI3K-Akt signaling pathway, a major driver of cell survival that, when inhibited, can lower the threshold for apoptosis induction. researchgate.net

Table 5: Pre-clinical Research on this compound's Pro-Apoptotic Effects on Malignant Cells

| Cancer Type | Cell Line(s) | Compound Tested | Observed Effects | Key Molecular Mechanisms |

|---|---|---|---|---|

| Prostate Cancer | LNCaP | Pure this compound, Rooibos Extracts | - Increased percentage of apoptotic and necrotic cells | - Increased intracellular Reactive Oxygen Species (ROS) tandfonline.com |

| Prostate Cancer | Prostate Cancer Cells (unspecified) | This compound-rich Green Rooibos Extract (GRT) | - Increased expression of apoptotic proteins | - Suppression of anti-apoptotic Bcl-2 protein expression researchgate.net |

Neuroprotective Actions (Pre-clinical Models)

Pre-clinical studies suggest that this compound possesses neuroprotective properties, primarily attributed to its potent antioxidant and anti-inflammatory activities. These actions have been investigated in both in vitro and in vivo models of neuronal stress and neurodegeneration.

In an in vitro model mimicking Parkinson's disease, where SH-SY5Y human neuroblastoma cells were exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), pure this compound demonstrated significant protective effects. researchgate.netelsevierpure.com Pre-treatment with this compound attenuated the neurotoxin-induced cell death, leading to increased neuronal viability. elsevierpure.com The mechanisms underlying this protection were multifaceted. This compound was shown to reduce the production of intracellular reactive oxygen species (ROS), a key driver of neuronal damage in neurodegenerative diseases. elsevierpure.com It also helped preserve mitochondrial function, as evidenced by increased cellular ATP levels, and inhibited apoptosis by reducing the activity of effector caspases 3 and 7. researchgate.netelsevierpure.com

In vivo studies using a rat model of immobilization-induced stress have shown that treatment with rooibos tea, which is naturally rich in this compound, confers protection against oxidative stress in the brain. researchgate.netnih.gov The administration of rooibos tea was found to prevent lipid peroxidation, a marker of oxidative damage to cell membranes, and to favorably regulate the metabolism of glutathione, a critical endogenous antioxidant. nih.gov Furthermore, it modulated the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.netnih.gov

While not yet demonstrated directly for this compound in neuronal models, its known anti-inflammatory properties suggest another avenue for neuroprotection. researchgate.net Reviews of pre-clinical research indicate that rooibos components can modulate neuroinflammatory pathways, such as those involving NF-κB and MAPK. researchgate.netresearchgate.net An in-silico analysis further predicted that this compound has a strong binding affinity for key proteins in the TGF-β signaling pathway, which is involved in regulating inflammation, suggesting a potential mechanism for its anti-inflammatory effects in the central nervous system. texilajournal.com

Table 6: Pre-clinical Research on this compound's Neuroprotective Actions

| Model System | Stressor/Toxin | Compound Tested | Observed Protective Effects | Key Molecular Mechanisms |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma Cells | MPP+ (Neurotoxin) | Pure this compound | - Increased cell viability

| - Decreased intracellular ROS production elsevierpure.com |

| Rat Brain | Immobilization-induced Stress | Rooibos Tea (contains this compound) | - Reduced oxidative stress markers | - Prevention of lipid peroxidation researchgate.netnih.gov |

Protection Against Neuronal Toxicity

Pre-clinical research has demonstrated the neuroprotective potential of this compound against specific neurotoxins. In an in vitro model utilizing human neuroblastoma SH-SY5Y cells, this compound has been shown to afford protection against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a compound known to induce Parkinson's disease-like symptoms.

The protective mechanism of this compound in this model involves the mitigation of several key cytotoxic effects induced by MPP+. Pre-treatment of the neuronal cells with this compound led to a significant increase in cell viability. This protective effect is attributed to its ability to counteract the deleterious effects of the neurotoxin through multiple pathways. Specifically, this compound was found to reduce the accumulation of reactive oxygen species (ROS), a major contributor to oxidative stress and neuronal damage. Furthermore, it was observed to increase the intracellular levels of adenosine triphosphate (ATP), indicating a preservation of mitochondrial function, which is often compromised in neurodegenerative processes. Another critical aspect of its neuroprotective action is the inhibition of apoptosis, or programmed cell death, as evidenced by the inhibition of caspase 3/7 activities, key enzymes in the apoptotic cascade.

These findings suggest that this compound's neuroprotective effects are mediated, at least in part, by its antioxidant properties and its ability to maintain cellular energy homeostasis and prevent apoptosis in the face of neurotoxic insults.

Table 1: Effects of this compound on MPP+-Induced Neuronal Toxicity in SH-SY5Y Cells

| Parameter | Effect of MPP+ | Effect of this compound Pre-treatment |

|---|---|---|

| Cell Viability | Decreased | Increased |

| Reactive Oxygen Species (ROS) | Increased | Reduced |

| Adenosine Triphosphate (ATP) | Decreased | Increased |

Modulation of Neuroinflammatory Processes

This compound has demonstrated significant anti-inflammatory properties in various pre-clinical models, which are relevant to the modulation of neuroinflammatory processes. Neuroinflammation is a key component in the pathogenesis of many neurodegenerative diseases, characterized by the activation of glial cells and the production of inflammatory mediators.

Studies have shown that this compound can effectively suppress the production of pro-inflammatory cytokines. In a model using lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs), this compound inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity was also observed in vivo in a murine model of LPS-induced endotoxemia.

The underlying mechanism for this anti-inflammatory action involves the modulation of key signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the NF-κB signaling pathway, this compound can effectively downregulate the inflammatory cascade. Furthermore, in mast cells, which are also involved in neuroinflammatory responses, this compound was found to reduce the expression of pro-inflammatory cytokines by inhibiting both NF-κB and the nuclear factor of activated T cells (NFAT).

While these studies were not conducted directly in brain-resident immune cells like microglia and astrocytes, the consistent inhibition of the NF-κB pathway and pro-inflammatory cytokine production in other cell types strongly suggests a potential mechanism for this compound to modulate neuroinflammatory processes.

Table 2: Anti-inflammatory Mechanisms of this compound

| Inflammatory Mediator/Pathway | Effect of this compound |

|---|---|

| TNF-α Production | Suppressed |

| IL-6 Production | Suppressed |

| NF-κB Activation | Inhibited |

Anti-Glycation Properties

Trapping of α-Dicarbonyl Compounds (e.g., Methylglyoxal (B44143), Glyoxal)